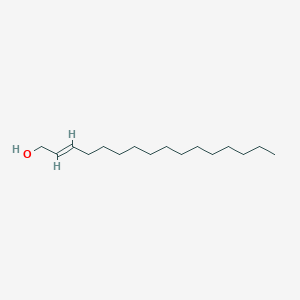

(E)-hexadec-2-en-1-ol

説明

Presence in Plant Species

The distribution of (E)-hexadec-2-en-1-ol in the plant kingdom is diverse, having been identified in the volatile profiles of fruits, floral emissions, and as a constituent of plant extracts.

The aroma of fruits is a complex mixture of numerous volatile compounds, and this compound has been identified as a component in several fruit species.

Table Grape Cultivars: The aromatic profiles of table grapes are determined by a wide array of volatile molecules, including alcohols, aldehydes, and esters. nih.gov Studies on various Vitis vinifera L. cultivars have identified a range of C6 compounds, often referred to as green leaf volatiles (GLVs), which contribute to the characteristic "green" and "herbaceous" notes. nih.govmdpi.com While (E)-2-hexen-1-ol is a dominant C6 alcohol in many mature grape berries, contributing significantly to their total GLV content, the longer-chain this compound is less commonly reported as a major volatile. nih.gov However, the intricate analysis of grape volatiles continues to reveal a complex chemical composition. newswise.commdpi.com

Vaccinium padifolium L. Berries: Research on the volatile compounds of various Vaccinium species, such as lingonberries (Vaccinium vitis-idaea L.), has shown significant changes in their chemical profiles during ripening. researchgate.net These changes affect the content of sugars, organic acids, and volatile organic compounds. While detailed profiles of many Vaccinium species are available, specific identification of this compound in Vaccinium padifolium L. berries requires further targeted investigation.

Floral scents are complex chemical signals that mediate interactions between plants and pollinators. nih.govoup.com These scents are composed of a diverse array of volatile organic compounds. While many studies have focused on common floral volatiles like terpenoids and benzenoids, the presence of longer-chain fatty acid derivatives is also noted. nih.govresearchgate.netoup.com For instance, the analysis of floral scents in various plant species has revealed the presence of numerous aliphatic compounds. oup.com The specific identification of this compound in floral emissions is an area that warrants further research to understand its potential ecological role.

This compound has been identified as a significant constituent in the extracts of certain plants.

Schimpera arabica : Gas chromatography-mass spectroscopy (GC-MS) analysis of extracts from Schimpera arabica has revealed the presence of 27 different compounds. science.gov Among these, 2-Hexadecen-1-ol and beta-sitosterol were identified as major constituents of the crude extract. science.govresearchgate.net This plant is used in food preparations in some Arabian nations. science.gov

Production by Microorganisms

The biosynthesis of fatty alcohols, including this compound, is not limited to plants. Certain microorganisms are also capable of producing these compounds.

Saccharomyces cerevisiae : The yeast Saccharomyces cerevisiae has been a subject of metabolic engineering to produce various valuable chemicals, including fatty alcohols. researchgate.netnih.gov Research has demonstrated the successful engineering of S. cerevisiae to produce 1-hexadecanol. nih.govillinois.edu While these studies primarily focus on the saturated 1-hexadecanol, the metabolic pathways involved in fatty acid synthesis and reduction could potentially be adapted to produce unsaturated counterparts like this compound. The consumption of related C6 compounds like (E)-hex-2-en-1-ol by S. cerevisiae during fermentation has also been observed. oup.com

Association with Green Leaf Volatiles (GLVs) in Biological Systems

Green Leaf Volatiles (GLVs) are a group of C6 volatile organic compounds, including aldehydes, alcohols, and esters, that are rapidly released by plants upon tissue damage. researchgate.netmdpi.com They are synthesized from fatty acids through the lipoxygenase (LOX) pathway. researchgate.net

The most common GLVs include (Z)-3-hexenal, (E)-2-hexenal, (Z)-3-hexen-1-ol, and (E)-2-hexen-1-ol. nih.govresearchgate.net These compounds are known to play roles in plant defense, both directly against herbivores and pathogens, and indirectly by attracting natural enemies of herbivores. researchgate.netmdpi.comelifesciences.org While this compound is a much larger molecule than the typical C6 GLVs, its formation is also linked to fatty acid metabolism. The lipoxygenase pathway, which is central to GLV production, utilizes fatty acids as precursors, and it is plausible that related enzymatic processes could lead to the formation of longer-chain unsaturated alcohols like this compound in some biological systems.

特性

IUPAC Name |

(E)-hexadec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-15,17H,2-13,16H2,1H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDSQDHRRBSMIZ-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020838 | |

| Record name | (E)-Hexadec-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26993-32-8 | |

| Record name | (2E)-2-Hexadecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26993-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Hexadec-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Data Tables

Table 1: Presence of (E)-Hexadec-2-en-1-ol and Related Compounds in Plant Species

| Plant Species/Product | Compound Identified | Method of Analysis | Reference(s) |

| Schimpera arabica | 2-Hexadecen-1-ol | GC-MS | science.govresearchgate.net |

| Vitis vinifera L. (Table Grapes) | (E)-2-hexen-1-ol | GC-MS | nih.govmdpi.com |

| Spanish Arbequina Virgin Olive Oil | (E)-2-hexen-1-ol | GC-MS | mdpi.comresearchgate.net |

Q & A

Q. How can the molecular structure of (E)-hexadec-2-en-1-ol be confirmed using spectroscopic methods?

- Methodological Answer : Combine IR spectroscopy , mass spectrometry (MS) , and gas chromatography (GC) to validate the structure.

- IR Spectrum : Identify the hydroxyl (-OH) stretch near 3200–3600 cm⁻¹ and alkene (C=C) absorption at ~1640–1680 cm⁻¹ .

- Mass Spectrometry : Observe the molecular ion peak at m/z 240.42 (matching the molecular weight of C₁₆H₃₂O) and fragmentation patterns consistent with the (E)-configuration .

- Retention Indices : Compare GC retention indices with literature values (e.g., NIST data) to confirm purity and stereochemistry .

Table 1 : Key Spectral Data for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR | ~3300 cm⁻¹ (OH), ~1650 cm⁻¹ (C=C) | |

| MS | m/z 240.42 (M⁺), fragments at 222, 181 | |

| GC Retention Index | Polar column: ~1950 (temperature ramp) |

Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be optimized?

- Methodological Answer : Common methods include Wittig olefination and Sharpless asymmetric epoxidation followed by reduction.

- Optimization Strategies :

- Use stereoselective catalysts (e.g., chiral ligands) to enhance (E)-isomer yield .

- Control reaction temperature (20–25°C) to minimize isomerization to the (Z)-form .

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

- Yield Calculation :

Theoretical yield is determined by limiting reagent (e.g., hexadecanal), and actual yield is calculated gravimetrically after purification .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in isomer purity , assay conditions , or statistical methods .

- Step 1 : Verify compound purity (>98%) via GC-MS and NMR to exclude confounding isomers .

- Step 2 : Replicate assays under standardized conditions (e.g., fixed pH, temperature) .

- Step 3 : Apply meta-analysis to compare data distributions and identify outliers .

- Example : Phytol (a structurally similar diterpene alcohol) showed variable antimicrobial activity due to differences in microbial strains and solvent systems .

Q. What methodologies ensure the reproducibility of experimental results involving this compound?

- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable):

- Documentation : Provide detailed protocols (e.g., solvent ratios, incubation times) as per CONSORT-EHEALTH guidelines .

- Open Data : Share raw spectral data (e.g., .jdx files for IR) and code for statistical analysis .

- Validation : Use internal standards (e.g., deuterated hexadecanol) in GC-MS to confirm instrument calibration .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS): - Ligand Preparation : Optimize the 3D structure of this compound using Avogadro or Gaussian .

- Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., lipid-binding proteins) .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound?

- Methodological Answer :

Variations may stem from polymorphism or impurities . - Resolution Steps :

Recrystallize the compound using a single solvent (e.g., hexane) to isolate pure polymorphs .

Perform differential scanning calorimetry (DSC) to detect multiple melting endotherms .

Cross-reference purity data with independent labs using NIST-certified methods .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to handling this compound in bioactivity studies?

- Methodological Answer :

Adhere to OECD Guidelines and institutional review board (IRB) protocols: - In Vitro Studies : Use cell lines with proper biosafety certifications (e.g., ATCC) .

- Environmental Safety : Disposal must comply with EPA regulations (e.g., no release into waterways) .

- Data Transparency : Disclose conflicts of interest and funding sources in publications .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。